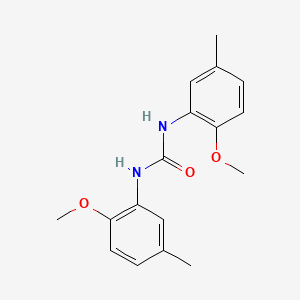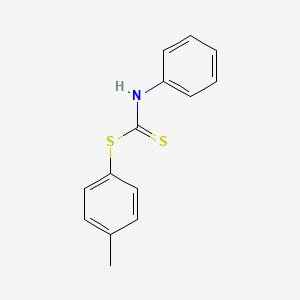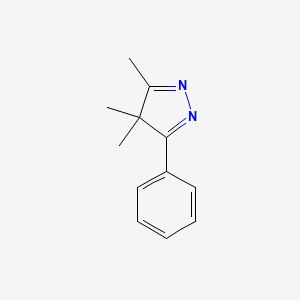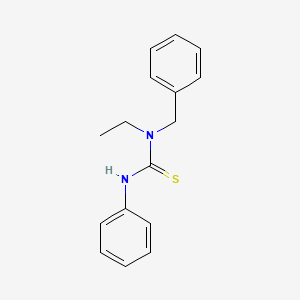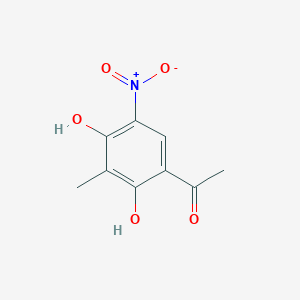
2',4'-Dihydroxy-3'-methyl-5'-nitroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is an organic compound with the molecular formula C9H9NO5 and a molecular weight of 211.176 g/mol . This compound is characterized by the presence of hydroxyl, methyl, and nitro functional groups attached to an acetophenone backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone can be synthesized through the nitration of resacetophenone using zirconyl nitrate in acetone at 50°C for 5 hours . This method yields the desired compound with high efficiency.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Ether or amine derivatives.
Aplicaciones Científicas De Investigación
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is utilized in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2’,4’-dihydroxy-3’-methyl-5’-nitroacetophenone involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2’,4’-Dihydroxy-3’-methylacetophenone: Lacks the nitro group, making it less reactive in redox reactions.
2’,4’-Dihydroxy-5’-nitroacetophenone: Similar structure but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is unique due to the combination of hydroxyl, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
118824-94-5 |
|---|---|
Fórmula molecular |
C9H9NO5 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxy-3-methyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO5/c1-4-8(12)6(5(2)11)3-7(9(4)13)10(14)15/h3,12-13H,1-2H3 |
Clave InChI |
PIYDSCSXFORFEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1O)[N+](=O)[O-])C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


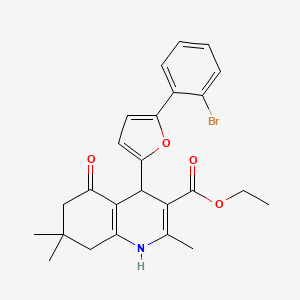


![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)



